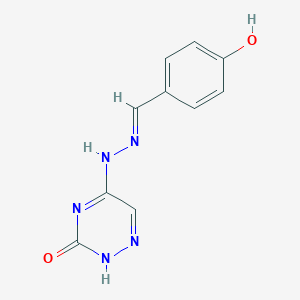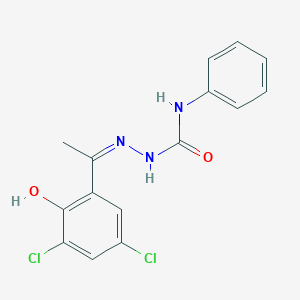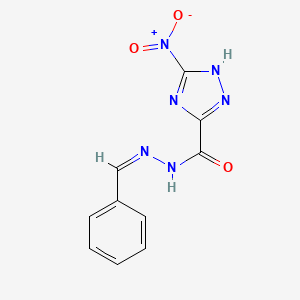![molecular formula C11H10N4O B6079192 3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one](/img/structure/B6079192.png)
3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one is a heterocyclic compound that has gained significant attention due to its potential applications in scientific research. It is a triazinoindole derivative that has been synthesized using various methods.
作用机制
The mechanism of action of 3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. The compound has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one have been investigated in various studies. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, the compound has been found to exhibit anti-inflammatory and antioxidant activities.
实验室实验的优点和局限性
One of the advantages of using 3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one in lab experiments is its potential as a therapeutic agent for cancer and viral infections. The compound has also been found to have low toxicity in animal studies. However, one of the limitations is the low yield of the compound using some of the reported synthesis methods. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
未来方向
There are several future directions for the research of 3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one. One direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to optimize the synthesis method to improve the yield of the compound. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of the compound. Finally, the compound can be used as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
In conclusion, 3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one is a heterocyclic compound that has potential applications in scientific research. The compound has been synthesized using various methods and has been found to exhibit antitumor, antiviral, and antibacterial activities. Its mechanism of action involves the inhibition of topoisomerase II and protein kinase C. The compound has been found to induce apoptosis and inhibit the growth of cancer cells. One of the advantages of using the compound in lab experiments is its potential as a therapeutic agent for cancer and viral infections. However, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
合成方法
Several methods have been reported for the synthesis of 3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one. One of the most common methods involves the reaction of 3-methylindole with 3,4-diaminobenzoic acid in the presence of a catalyst. Another method involves the reaction of 3-methylindole with cyanogen bromide and then with urea in the presence of a catalyst. The yield of the compound varies depending on the method used.
科学研究应用
3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one has potential applications in scientific research. It has been reported to exhibit antitumor, antiviral, and antibacterial activities. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound has been used in various studies to investigate its potential as a therapeutic agent for cancer and viral infections.
属性
IUPAC Name |
3,8-dimethyl-5H-triazino[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-6-3-4-8-7(5-6)9-10(12-8)11(16)15(2)14-13-9/h3-5,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUPZBNRSNTTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-dimethyl-5H-triazino[5,4-b]indol-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{5-[(2-methoxy-1-naphthyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6079116.png)

![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6079143.png)


![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B6079161.png)

![3-(4-chlorophenyl)-2-ethyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6079167.png)
![5-(5-bromo-2-hydroxybenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6079172.png)
![2-[(2,3-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6079176.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6079178.png)
![6-(3-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B6079193.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-3-nitrobenzenesulfonohydrazide](/img/structure/B6079198.png)
![1-[5-(4-methylphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6079202.png)